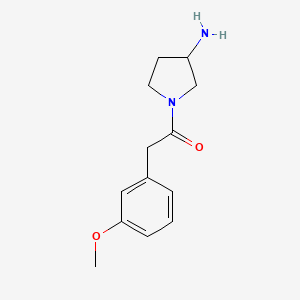
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 1275351-53-5
The structure features a pyrrolidine ring substituted with an amino group and a methoxyphenyl group, which is significant for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino functionality.
- Attachment of the Methoxyphenyl Group : This is accomplished via Friedel-Crafts alkylation, utilizing methoxybenzene.
These synthetic routes are crucial as they influence the yield and purity of the final product, impacting its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in various physiological responses.
Pharmacological Studies
Research indicates that this compound exhibits:
- CNS Activity : It has been studied for its potential effects on the central nervous system, possibly acting as an anxiolytic or antidepressant agent.
- Antitumor Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly in leukemia models.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar structures:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one | Lacks methoxy group | Reduced CNS activity |
| 2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one | Methoxy group in para position | Altered reactivity |
| 2-(3-Aminopyrrolidin-1-yl)-1-(3-hydroxyphenyl)ethan-1-one | Hydroxy instead of methoxy | Different biological profile |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives, including this compound:
- Antidepressant-like Effects : In a study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.
- Cell Proliferation Inhibition : Research indicated that certain derivatives could inhibit the growth of human leukemia cells with IC50 values comparable to known anticancer agents.
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(7-12)8-13(16)15-6-5-11(14)9-15/h2-4,7,11H,5-6,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOUEZSAWNIZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















